N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 946383-78-4) is a synthetic compound with promising biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article aims to summarize the existing literature regarding its biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H23N5O4S
- Molecular Weight : 477.5 g/mol
- Structure : The structural complexity includes a thiazolo-pyridazine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may function through various mechanisms:
- COX Inhibition : Several studies have highlighted the role of thiazole derivatives as selective inhibitors of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. For instance, derivatives with similar scaffolds have shown IC50 values ranging from 0.52 to 22.25 µM against COX-II .
- Anticancer Activity : The thiazole and pyridazine moieties are linked to anticancer properties due to their ability to inhibit key pathways involved in tumor proliferation. Compounds exhibiting these structures have been reported to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by inhibiting viral replication mechanisms, particularly against RNA viruses .
Anti-inflammatory Effects
In vitro studies have reported that this compound exhibits significant anti-inflammatory effects. For example:
- Inhibition of COX Enzymes : The compound has been shown to selectively inhibit COX-II with a potency comparable to established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity Assays : Research indicates that it can induce cytotoxic effects in cancer cell lines at micromolar concentrations. For instance, derivatives with similar structures showed IC50 values indicating effective inhibition of cell proliferation .
Case Studies
- Study on COX Inhibition : A recent study investigated a series of thiazole-based compounds, revealing that modifications in the molecular structure significantly affected their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating that structural variations can enhance selectivity and potency .
- Anticancer Efficacy : Another study focused on thiazole derivatives showed promising results in inhibiting MCF-7 cell growth, with some compounds achieving over 70% inhibition at low concentrations . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-30-15-6-3-2-5-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-7-4-12-32-16)33-22(24-19)26-8-10-31-11-9-26/h2-7,12H,8-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPBIATYYNIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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